N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a benzodioxin moiety, a pyridazinone core, a thiophene substituent, and an acetamide linker.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-17(19-12-3-5-14-15(10-12)25-8-7-24-14)11-21-18(23)6-4-13(20-21)16-2-1-9-26-16/h1-6,9-10H,7-8,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPDYWIBFGKURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, biochemical properties, and research findings.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzodioxin Moiety : The initial step involves reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with various reagents to create the benzodioxin framework.
- Substitution Reactions : This intermediate is then treated with different halides to introduce the acetamide functional group.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : It has been shown to inhibit AChE, which is crucial for regulating acetylcholine levels in the nervous system. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's disease .
Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities against several pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high activity |
| Escherichia coli | Moderate activity |
| Candida albicans | Significant antifungal activity |
Studies have shown that derivatives of this compound can outperform standard antibiotics such as norfloxacin and fluconazole in inhibiting microbial growth .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been evaluated for its anti-inflammatory potential. It may modulate inflammatory pathways, providing a basis for further research into its use in treating inflammatory diseases.
The biological effects of this compound are mediated through specific interactions with molecular targets:
- Binding to Enzymes : The compound binds to the active site of AChE and other enzymes, inhibiting their activity and altering biochemical pathways.
- Cellular Signaling Modulation : It may influence signaling pathways related to inflammation and neuronal signaling.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results indicated improved cognitive function and reduced amyloid plaque formation compared to control groups.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial efficacy against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics, suggesting its potential as a novel therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key structural motifs with other heterocyclic derivatives (Table 1):
Key Observations :
- Benzodioxin vs. nitrogen heteroatoms.
- Pyridazinone vs. Pyridine/Triazolopyridazine: The pyridazinone core in the target compound and introduces hydrogen-bonding sites (via the ketone and NH groups), which are absent in pyridine derivatives (). Triazolopyridazine () adds a fused ring system, likely increasing rigidity and metabolic stability.
- Thiophene Substitution: Both the target compound and incorporate thiophene, which may improve lipophilicity and modulate electronic properties compared to phenyl or dimethylaminomethyl groups ().
Physicochemical Properties
- Limited data are available for the target compound, but comparisons can be inferred: Molecular Weight: The target compound’s molecular weight is likely >350 Da (similar to and ), suggesting moderate bioavailability challenges. Hydrogen Bonding: The pyridazinone and acetamide groups in the target compound and enable hydrogen-bond donor/acceptor interactions, critical for target binding. Such interactions are systematically analyzed in crystal engineering studies (e.g., Etter’s graph set theory ).
Q & A
Q. What are the optimal synthetic pathways for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin and pyridazine derivatives. Key steps include:
- Amide coupling : Reaction between activated carboxylic acid intermediates (e.g., chloroacetyl chloride) and the benzodioxin amine under inert atmosphere (N₂/Ar) at 0–25°C .
- Heterocyclic functionalization : Thiophene substitution on the pyridazinone ring via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts or base-mediated conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity .
- Critical parameters : Solvent choice (DMF for polar aprotic conditions), temperature control (±2°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can researchers verify the structural integrity of this compound and its intermediates?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Confirm proton environments (¹H NMR) and carbon frameworks (¹³C NMR), focusing on benzodioxin aromatic protons (δ 6.7–7.2 ppm) and pyridazinone carbonyl signals (δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) and fragment patterns consistent with the acetamide and thiophene moieties .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic stability or bioavailability issues. Address via:
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .
- Pharmacokinetic optimization : Modify substituents (e.g., methyl groups on benzodioxin) to enhance metabolic stability .
- In silico modeling : Predict ADME properties using QSAR tools (e.g., SwissADME) to prioritize analogs with balanced solubility and permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
